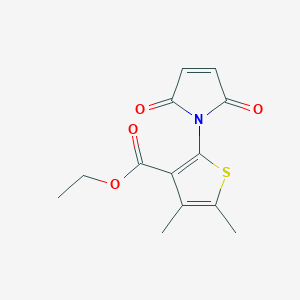

![molecular formula C23H18N2O3S B2719071 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-46-6](/img/structure/B2719071.png)

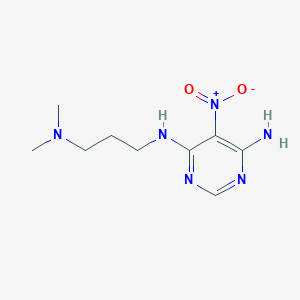

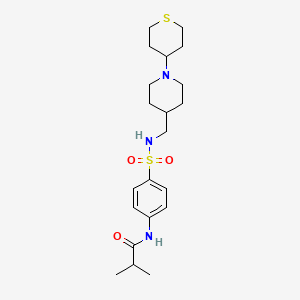

2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a derivative of the tetrazolium dye MTT . It is a water-soluble yellow dye that is readily taken up by viable cells .

Chemical Reactions Analysis

The chemical reaction involving this compound is its reduction by the action of mitochondrial dehydrogenases . This reaction is used in the MTT assay to assess cell metabolic activity .科学的研究の応用

Organic Synthesis and Chemical Reactions

The compound's involvement in organic synthesis highlights its utility in constructing complex molecular architectures. For instance, its reactivity has been explored in cycloaddition reactions, serving as a building block for creating new chemical entities with potential applications ranging from materials science to pharmacology (Sutcliffe et al., 2000).

Sensor Technology

Research has also indicated the potential of structurally related compounds in sensor technology. A study demonstrated the ability of a U-shaped molecule, synthesized through a similar cycloaddition reaction, to bind metal cations, suggesting its application as an ionophore for sensor purposes (Cordaro et al., 2011).

Polymer Chemistry

The utility extends into polymer chemistry, where derivatives of the compound have been used in polymerization reactions to create novel polymers. This application signifies its role in developing new materials with unique properties, such as enhanced durability or specialized functionality (Mallakpour et al., 1998).

Biological Activity

Furthermore, derivatives of this compound have been synthesized and evaluated for their biological activities, such as reversing amnesia in animal models. This exploration into the biological effects underscores the compound's potential in therapeutic applications, particularly in treating cognitive disorders (Butler et al., 1987).

作用機序

Target of Action

The primary target of the compound 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is the mitochondrial dehydrogenases present in actively respiring cells . These enzymes play a crucial role in the redox potential of cells, which is a measure of the cell’s ability to undergo reduction-oxidation reactions .

Mode of Action

The compound 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione interacts with its targets by being reduced by the action of mitochondrial dehydrogenases . This reduction converts the water-soluble compound into an insoluble purple formazan .

Biochemical Pathways

The biochemical pathway affected by 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the conversion of the compound to formazan by mitochondrial dehydrogenases . This process is a part of the cell’s redox potential, and the amount of formazan produced is directly proportional to the number of living cells .

Result of Action

The result of the action of 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is the production of formazan, which is then solubilized and its concentration determined by optical density . This process is used to assess cell viability as a function of redox potential .

Action Environment

The action of 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be influenced by environmental factors such as temperature . For instance, a slight loss of cell viability was observed when samples were treated at 45 °C, and no viability was detected when they were treated at temperatures of ≥50 °C .

特性

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-12-9-10-17-16(11-12)20(26)18-19(15-7-5-4-6-8-15)25(22(27)21(18)28-17)23-24-13(2)14(3)29-23/h4-11,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDQLMLJCTYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

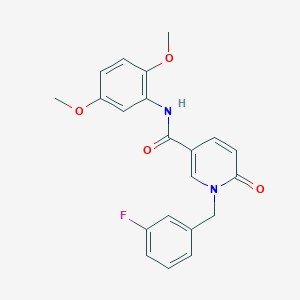

![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)